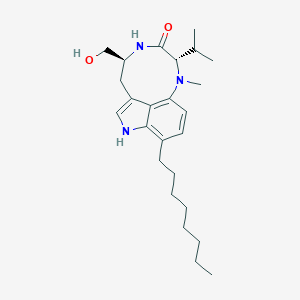
4'-terc-butildimetilsilil-6-hidroxi Raloxifeno
Descripción general
Descripción
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (or 4'-TBDMS-6-OH-Raloxifene) is a synthetic derivative of the naturally occurring drug, raloxifene, which is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis. 4'-TBDMS-6-OH-Raloxifene is a novel compound with potential applications in a variety of therapeutic areas, including cancer, cardiovascular disease, and osteoporosis.
Aplicaciones Científicas De Investigación
Síntesis de Raloxifeno 6-glucurónido
El compuesto 4 se utiliza para sintetizar Raloxifeno 6-glucurónido . Raloxifeno es un medicamento utilizado para prevenir y tratar la osteoporosis en mujeres posmenopáusicas, y este derivado glucurónido podría tener aplicaciones potenciales en el estudio del metabolismo de fármacos.
Protección de las funciones hidroxilo
El grupo terc-butildimetilsilil (TBDMS) en el compuesto 4 se reconoce como uno de los métodos de protección más útiles en la síntesis orgánica . Se puede introducir y eliminar de los alcoholes con facilidad, lo que lo hace valioso en las rutas de síntesis complejas.
Desprotección oxidativa
La investigación ha demostrado que los éteres TBDMS se pueden desproteger oxidativamente a sus correspondientes compuestos carbonílicos utilizando tetraetilamonio superóxido generado in situ bajo irradiación de microondas . Este proceso podría aplicarse al compuesto 4, abriendo potencialmente nuevas rutas sintéticas.
Síntesis de derivados de tetrahidro-[1,2,3]triazolo[1,5-a]piridina
El grupo terc-butildimetilsilil en el compuesto 4 podría utilizarse potencialmente en la síntesis de derivados de 4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]piridina . Estos compuestos tienen una amplia gama de aplicaciones en química medicinal.
Estudio de la química del superóxido
La reacción de los éteres TBDMS con tetraetilamonio superóxido generado in situ se ha estudiado como parte de la investigación en curso sobre la química del superóxido . El compuesto 4 podría utilizarse potencialmente en estos estudios.
Desarrollo de nuevas estrategias de desprotección
La facilidad con la que se puede agregar y eliminar el grupo TBDMS de los alcoholes hace que el compuesto 4 sea un candidato potencial para el desarrollo de nuevas estrategias de desprotección en la síntesis orgánica .
Mecanismo De Acción
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
Propiedades
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


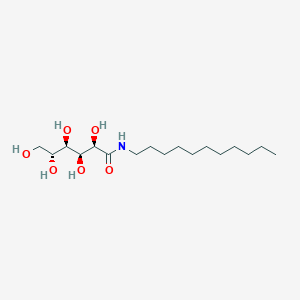

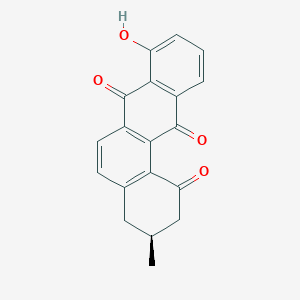

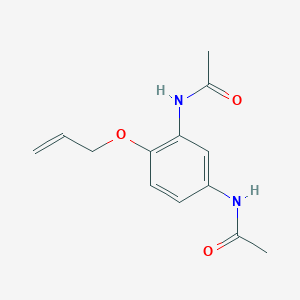
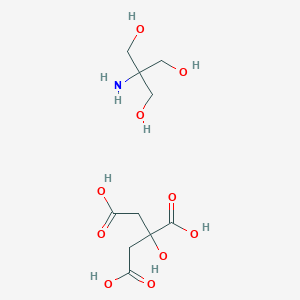
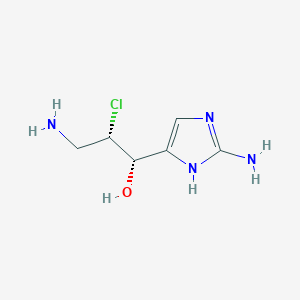
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)




